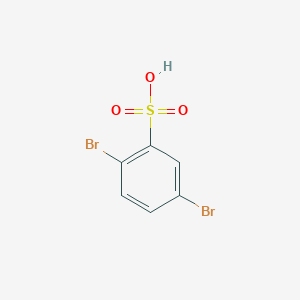

2,5-dibromobenzenesulfonic Acid

Cat. No. B8542738

M. Wt: 315.97 g/mol

InChI Key: GUCJTGYQCHDCLD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08609804B2

Procedure details

A modification of the published procedures of H. Borns, Annalen der Chemie 1877, 187, 350 was used. A 300 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 1,4-dibromobenzene (118 g, 0.50 moles) and 30% fuming sulfuric acid (76 mL). The mixture was heated to 150° C. for 3 hours under nitrogen to give a clear solution. The solution was cooled to room temperature to give a solidified mass and transferred into a beaker with water to give a slurry. The slurry was treated with 50% sodium hydroxide solution (130 g) and diluted to 900 mL with water with heating to disperse the precipitated solids. The mixture was cooled to room temperature and the solids collected by vacuum filtration under a rubber dam. The solids were washed with two times with isopropanol (200 mL) and air dried on the filter then dried under vacuum at 100° C. to give 159 g (93% crude yield). The product was recrystallized from ethanol/water (4:1) and dried under vacuum at 150° C. to give 146 g (86% yield) of 2,5-dibromobenzenesulfonic acid, sodium salt. 1H NMR (DMSO-d6): 7.42 (dd, 8.4, 2.6 Hz, 1H), 7.53 (d, 8.4 Hz, 1H), 8.01 (d, 2.6 Hz, 1H).

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.[S:9](=O)(=[O:12])([OH:11])[OH:10].[OH-].[Na+].[Na]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10] |f:2.3,^1:15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

118 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)Br

|

|

Name

|

|

|

Quantity

|

76 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

150 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring bar, and gas inlet

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 300 mL round-bottom flask equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a clear solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solidified mass

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a slurry

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to disperse the precipitated solids

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids collected by vacuum filtration under a rubber dam

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with two times with isopropanol (200 mL) and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried under vacuum at 100° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 159 g (93% crude yield)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallized from ethanol/water (4:1)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C=C(C=C1)Br)S(=O)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 146 g | |

| YIELD: PERCENTYIELD | 86% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |